molecular formula C20H17F3N2O3S B11580265 Ethyl ({3-cyano-6-[4-(prop-2-en-1-yloxy)phenyl]-4-(trifluoromethyl)pyridin-2-yl}sulfanyl)acetate

Ethyl ({3-cyano-6-[4-(prop-2-en-1-yloxy)phenyl]-4-(trifluoromethyl)pyridin-2-yl}sulfanyl)acetate

Cat. No.: B11580265
M. Wt: 422.4 g/mol
InChI Key: MPLVFOLTDKQLFS-UHFFFAOYSA-N
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Description

ETHYL 2-({3-CYANO-6-[4-(PROP-2-EN-1-YLOXY)PHENYL]-4-(TRIFLUOROMETHYL)PYRIDIN-2-YL}SULFANYL)ACETATE is a complex organic compound that features a pyridine ring substituted with cyano, trifluoromethyl, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-({3-CYANO-6-[4-(PROP-2-EN-1-YLOXY)PHENYL]-4-(TRIFLUOROMETHYL)PYRIDIN-2-YL}SULFANYL)ACETATE typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a cyclization reaction involving appropriate nitriles and aldehydes.

    Introduction of Substituents: The cyano, trifluoromethyl, and phenyl groups are introduced through nucleophilic substitution reactions.

    Formation of the Sulfanyl Acetate Moiety: This step involves the reaction of the pyridine derivative with ethyl bromoacetate in the presence of a base such as potassium carbonate.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions would be optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-({3-CYANO-6-[4-(PROP-2-EN-1-YLOXY)PHENYL]-4-(TRIFLUOROMETHYL)PYRIDIN-2-YL}SULFANYL)ACETATE undergoes various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid for nitration, halogens for halogenation.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

ETHYL 2-({3-CYANO-6-[4-(PROP-2-EN-1-YLOXY)PHENYL]-4-(TRIFLUOROMETHYL)PYRIDIN-2-YL}SULFANYL)ACETATE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structural features make it a candidate for developing new materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a bioactive agent.

Mechanism of Action

The mechanism of action of ETHYL 2-({3-CYANO-6-[4-(PROP-2-EN-1-YLOXY)PHENYL]-4-(TRIFLUOROMETHYL)PYRIDIN-2-YL}SULFANYL)ACETATE involves its interaction with molecular targets such as enzymes or receptors. The cyano and trifluoromethyl groups enhance its binding affinity through electronic effects, while the phenyl group provides hydrophobic interactions. The sulfanyl acetate moiety can undergo metabolic transformations, leading to active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 2-({3-CYANO-6-[4-(METHOXY)PHENYL]-4-(TRIFLUOROMETHYL)PYRIDIN-2-YL}SULFANYL)ACETATE
  • ETHYL 2-({3-CYANO-6-[4-(ETHOXY)PHENYL]-4-(TRIFLUOROMETHYL)PYRIDIN-2-YL}SULFANYL)ACETATE

Uniqueness

ETHYL 2-({3-CYANO-6-[4-(PROP-2-EN-1-YLOXY)PHENYL]-4-(TRIFLUOROMETHYL)PYRIDIN-2-YL}SULFANYL)ACETATE is unique due to the presence of the prop-2-en-1-yloxy group, which imparts distinct reactivity and potential for further functionalization. This makes it a versatile intermediate in organic synthesis and a valuable compound for various applications.

Properties

Molecular Formula

C20H17F3N2O3S

Molecular Weight

422.4 g/mol

IUPAC Name

ethyl 2-[3-cyano-6-(4-prop-2-enoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetate

InChI

InChI=1S/C20H17F3N2O3S/c1-3-9-28-14-7-5-13(6-8-14)17-10-16(20(21,22)23)15(11-24)19(25-17)29-12-18(26)27-4-2/h3,5-8,10H,1,4,9,12H2,2H3

InChI Key

MPLVFOLTDKQLFS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CSC1=C(C(=CC(=N1)C2=CC=C(C=C2)OCC=C)C(F)(F)F)C#N

Origin of Product

United States

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